2,5-Difluoromandelic acid
Overview
Description
2,5-Difluoromandelic acid is an organic compound with the chemical formula C8H6F2O3. It contains a 2,5-difluorophenyl group and a hydroxyl group. This compound is known for its high chemical activity and is often used as an important intermediate in organic synthesis. It is a colorless to light yellow liquid that is soluble in many organic solvents at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoromandelic acid is generally synthesized through the condensation reaction of p-fluorobenzoic acid or fluoroacyl formic acid with ethanol . The reaction conditions typically involve the use of a suitable catalyst and controlled temperature to ensure the desired product yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoromandelic acid undergoes various types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Acylation: Reaction with acyl chlorides or anhydrides to form acyl derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol.
Acylation: Requires acyl chlorides or anhydrides and a base such as pyridine.
Substitution: Often involves nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Esterification: Produces esters of this compound.
Acylation: Forms acyl derivatives.
Substitution: Results in substituted mandelic acid derivatives.
Scientific Research Applications
2,5-Difluoromandelic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoromandelic acid involves its interaction with specific molecular targets and pathways. As a weak acid, it can react with bases to form salts, which may influence its biological activity. The presence of fluorine atoms enhances its reactivity and potential interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 3,5-Difluoromandelic acid
- 2,3-Difluoromandelic acid
- 4-Fluoromandelic acid
Comparison: 2,5-Difluoromandelic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other difluoromandelic acids, the 2,5-difluoro configuration may offer distinct advantages in terms of stability and reactivity in synthetic applications .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKDMCCMCSATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343274 | |
Record name | 2,5-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207853-61-0 | |
Record name | 2,5-Difluoro-α-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207853-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207853-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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